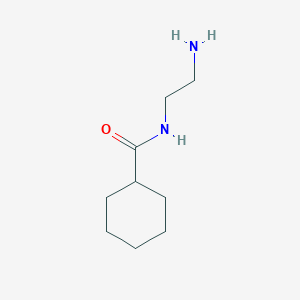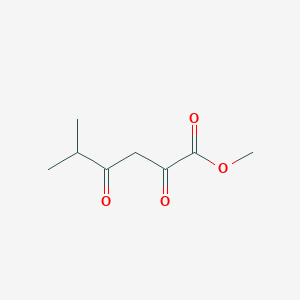
Acide 3-(((benzyloxy)carbonyl)amino)-3-méthylbutanoïque
Vue d'ensemble
Description
3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid, also known as Boc-3-amino-3-methylbutyric acid, is a chemical compound that belongs to the family of amino acids. It is a white crystalline powder that is soluble in water and commonly used in scientific research applications.
Applications De Recherche Scientifique
Synthèse de dérivés d'acides bêta-aminés
Ce composé est utilisé dans la synthèse stéréosélective de dérivés d'acides bêta-aminés, qui sont des blocs de construction importants dans la synthèse de divers peptides et protéines. Le processus implique des réactions d'homologation d'Arndt-Eistert et de réarrangement de Wolff .
Synthèse de fragments pour les cyclodepsipeptides
Il sert de fragment dans la synthèse de nouveaux cyclodepsipeptides cytotoxiques comme l'onchidine, qui ont montré une activité cytotoxique modérée et présentent un intérêt en recherche contre le cancer .
Couplage croisé de Suzuki–Miyaura
Le composé peut être impliqué dans des réactions de couplage croisé de Suzuki–Miyaura, une réaction de formation de liaison carbone-carbone catalysée par les métaux de transition largement appliquée. Cette réaction est connue pour ses conditions douces et sa tolérance aux groupes fonctionnels .
Synthèse de dérivés d'acides aminés protégés
Des dérivés d'acides aminés protégés sont synthétisés à l'aide de composés tels que l'acide 3-(benzyloxycarbonylamino)-3-méthylbutanoïque pour des applications de couplage peptidique, qui sont cruciales dans les études d'affinité de liaison aux récepteurs et les études stéréochimiques des protéines .
Synthèse de nouveaux dérivés d'acides aminés de la baïcaléine
Le composé a été utilisé pour synthétiser de nouveaux dérivés d'acides aminés de la baïcaléine, indiquant son rôle dans la création de molécules spécialisées avec une activité biologique potentielle .
Ces applications mettent en évidence la polyvalence de l'acide 3-(((benzyloxy)carbonyl)amino)-3-méthylbutanoïque dans divers domaines de la recherche scientifique. Chaque application utilise les propriétés chimiques du composé pour faciliter différents types de réactions et de synthèses qui sont fondamentales pour faire progresser les connaissances scientifiques et développer de nouvelles thérapies.
Scientific.net - Étude sur la synthèse MDPI - Synthèse de nouveaux dérivés d'acides aminés de la baïcaléine RSC - Sélection de réactifs au bore pour le couplage de Suzuki–Miyaura Journaux universitaires - Synthèse sélective appliquant des acides aminés avec des chaînes latérales basiques en tant que…
Mécanisme D'action
Target of Action
Similar compounds have been known to target enzymes like cathepsin k . The role of these targets typically involves catalyzing biochemical reactions within cells.
Mode of Action
It’s worth noting that the compound contains a benzyloxy carbonyl group, which is often involved in reactions at the benzylic position . These reactions typically involve nucleophilic substitution or free radical mechanisms .
Biochemical Pathways
The compound’s structure suggests it could be involved in reactions such as the suzuki–miyaura cross-coupling . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Result of Action
Similar compounds have shown neuroprotective activity , suggesting potential effects on neuronal cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Additionally, the use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam .
Propriétés
IUPAC Name |
3-methyl-3-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,8-11(15)16)14-12(17)18-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFPDQUAUOUBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561606 | |
| Record name | 3-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51219-55-7 | |
| Record name | 3-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/no-structure.png)



![tert-Butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1610731.png)






![2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate](/img/structure/B1610746.png)